molecular formula C17H19NO5S B1387621 4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-89-3

4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1387621
CAS No.: 1207326-89-3
M. Wt: 349.4 g/mol
InChI Key: FVMKQMJFPAOCFV-UHFFFAOYSA-N
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Description

4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS: 1207326-89-3) is a sulfonamide-functionalized benzoic acid derivative. Its structure comprises a benzoic acid core linked to a methylsulfonyl-substituted amino group, which is further attached to a 4-ethoxyphenyl moiety via a methylene bridge. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with smaller substituents like methoxy (-OCH₃) . This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in bioactive molecules, particularly in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

4-[(4-ethoxy-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-16-10-8-15(9-11-16)18(24(2,21)22)12-13-4-6-14(7-5-13)17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMKQMJFPAOCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid, with the molecular formula C17H19NO5S and a molecular weight of 349.4 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19NO5S
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 1207326-89-3
  • IUPAC Name : 4-[(4-ethoxy-N-methylsulfonylanilino)methyl]benzoic acid

The compound features a sulfonamide group, which is often associated with various biological activities including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (breast)2.43 - 7.84
HepG2 (liver)4.98 - 14.65

These findings suggest that the compound may inhibit cell proliferation effectively, particularly in breast and liver cancer cells .

The biological activity of this compound can be attributed to its ability to disrupt microtubule assembly, a critical process for cell division. In studies, it has been shown to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .

Additionally, the compound's structure allows it to bind to colchicine-binding sites on tubulin, which is essential for its microtubule-destabilizing effects .

Case Studies

  • Cytotoxicity in Breast Cancer Cells :
    A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells, revealing that it not only inhibited cell growth but also induced morphological changes indicative of apoptosis at concentrations starting from 1 µM. The study noted an increase in caspase-3 activity by approximately 1.33 to 1.57 times at higher concentrations .
  • Comparison with Other Compounds :
    In comparative studies involving other anticancer agents, this compound demonstrated superior selectivity towards cancerous cells over non-cancerous cells (LLC-PK1), indicating its potential for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthesis routes, physicochemical properties, and biological activities:

Compound Name Key Substituents Synthesis Highlights Physicochemical Properties Biological Activity/Applications References
4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS: 1207326-89-3) 4-Ethoxyphenyl, methylsulfonylamino Synthesized via sulfonylation of an intermediate amine; purity ≥95% (HPLC) . Higher lipophilicity (logP ~2.8) due to ethoxy group; solubility in DMSO and methanol . Under evaluation for antimicrobial activity; structural similarity to sulfonamide antibiotics .
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (CAS: 18813-87-1) 4-Methoxyphenyl, sulfamoyl Prepared via sulfamoylation of 4-aminobenzoic acid with 4-methoxyphenylsulfonyl chloride Soluble in DMSO; lower logP (~1.9) compared to ethoxy analog . Tested as a COX-2 inhibitor; moderate anti-inflammatory activity .
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (CAS: 379254-26-9) 4-Methylphenyl, sulfonylamino Synthesized using tosyl chloride and 4-aminobenzoic acid . Crystalline solid with dimeric H-bonding motifs; solubility in chloroform . Antimicrobial studies show activity against S. aureus (MIC: 32 µg/mL) .
4-{[(4′-Methoxybiphenyl)sulfonyl]amino}benzoic acid (CAS: 885269-42-1) 4′-Methoxybiphenyl, sulfonylamino Coupling of biphenyl sulfonyl chloride with 4-aminobenzoic acid . High molecular weight (383.42 g/mol); limited aqueous solubility . Potential use in cancer research due to biphenyl moiety’s π-π stacking .
CVT-10216 (CAS: N/A) Methylsulfonylamino, benzopyran linkage Multi-step synthesis involving chromenone intermediates . LogP ~3.5; oral bioavailability in preclinical models . Investigated as a thrombin inhibitor; entered Phase I trials .

Structural and Electronic Differences

  • Ethoxy vs.
  • Sulfonamide Linkage: The methylsulfonylamino group (-NHSO₂CH₃) in the target compound differs from sulfamoyl (-SO₂NH₂) or biphenylsulfonyl groups, altering electronic effects and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid
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